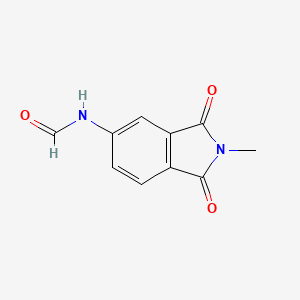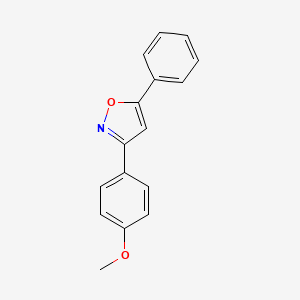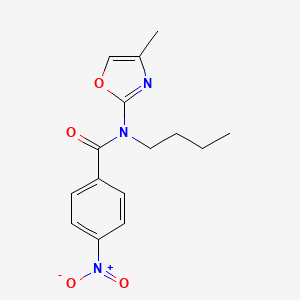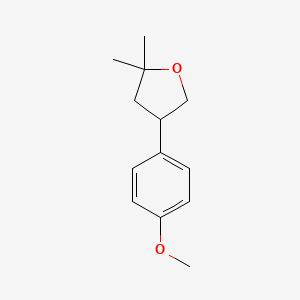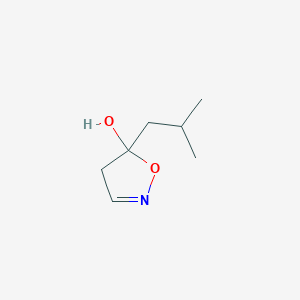
5-(2-Methylpropyl)-4,5-dihydro-1,2-oxazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobutyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. For example, the reaction of an aldehyde with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave irradiation at 90°C for 30 minutes can yield the desired isoxazole .
Industrial Production Methods
Industrial production of 5-Isobutyl-4,5-dihydroisoxazol-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, metal-free synthetic routes are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobutyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Isobutyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their pharmacological activities, including anticonvulsant and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of 5-Isobutyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, some isoxazole derivatives have been shown to inhibit gamma-aminobutyric acid (GABA) uptake, leading to anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroisoxazole: A simpler analog with similar structural features.
3,4,5-Trisubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, which can alter their chemical and biological properties.
Uniqueness
5-Isobutyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituents, which can impart distinct chemical reactivity and biological activity. Its isobutyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
61184-69-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
5-(2-methylpropyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C7H13NO2/c1-6(2)5-7(9)3-4-8-10-7/h4,6,9H,3,5H2,1-2H3 |
InChI-Schlüssel |
MINLMDSMUULESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1(CC=NO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


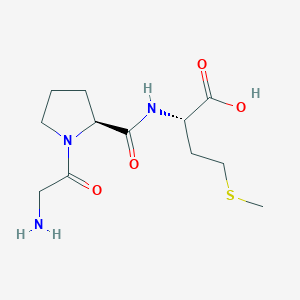
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
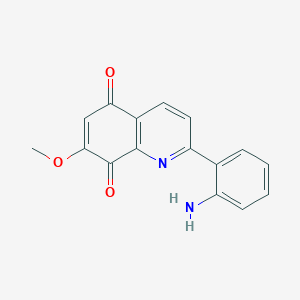
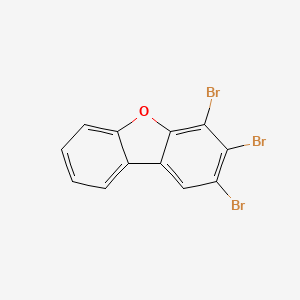
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
